3,4,5-trimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide
Description
3,4,5-Trimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide (Molecular Weight: 382.42) is a benzamide derivative characterized by a trimethoxy-substituted benzene ring linked via an amide bond to a quinolin-8-yloxyethyl group. This compound is synthesized through nucleophilic substitution or condensation reactions, as evidenced by protocols for structurally related benzamides . The quinoline moiety and methoxy groups are critical for its physicochemical properties, including solubility and receptor interaction profiles.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(2-quinolin-8-yloxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-25-17-12-15(13-18(26-2)20(17)27-3)21(24)23-10-11-28-16-8-4-6-14-7-5-9-22-19(14)16/h4-9,12-13H,10-11H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSUHQMNOPYFDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCOC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide typically involves the following steps:
Formation of the Quinoline Ether: The starting material, 8-hydroxyquinoline, is reacted with an appropriate alkylating agent, such as ethyl chloroacetate, in the presence of a base like potassium carbonate to form the quinoline ether.
Amidation Reaction: The quinoline ether is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety or the benzamide core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline or benzamide derivatives.
Substitution: Formation of substituted quinoline or benzamide derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing quinoline structures exhibit potent anticancer properties. A study demonstrated that derivatives of quinoline, including those similar to 3,4,5-trimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide, can inhibit tubulin polymerization and induce apoptosis in cancer cell lines such as HepG2. The compound's mechanism of action involves interaction with cellular targets that modulate signaling pathways associated with cell proliferation and survival .
Antimicrobial Properties
The quinoline moiety is also associated with antimicrobial activity. Compounds like this compound have been investigated for their ability to combat various pathogens. The structural features of the compound enhance its binding affinity to bacterial enzymes or receptors, leading to effective inhibition of microbial growth .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Studies on similar quinoline derivatives have shown their capability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Case Study 1: Anticancer Efficacy
A recent study focused on a series of quinoline hybrids including this compound showed significant cytotoxic effects against HepG2 cells. The lead compound demonstrated an IC50 value as low as 2.46 μM, indicating potent anticancer activity correlated with its ability to inhibit tubulin polymerization and induce apoptosis through caspase activation .
Case Study 2: Antimicrobial Screening
Another research initiative evaluated the antimicrobial efficacy of various quinoline derivatives against a range of bacterial strains. The results indicated that compounds structurally related to this compound exhibited notable antibacterial activity, suggesting potential applications in treating infections caused by resistant bacteria .
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the benzamide core can interact with various proteins, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB)
- Structural Differences: Replaces methoxy groups with hydroxyls and substitutes the quinoline moiety with a 4-hydroxyphenethyl chain.
- Biological Activity : Exhibits potent antioxidant properties, with IC₅₀ values of 22.8 μM (DPPH) and 2.5 μM (superoxide radicals), surpassing ascorbic acid in efficacy .
- Implications : Hydroxyl groups enhance radical scavenging but may reduce metabolic stability compared to methoxy groups in the target compound.
Sigma Receptor-Targeting Benzamides
N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([¹²⁵I]PIMBA)
- Structural Differences : Features a piperidinyl-ethyl chain and iodinated benzene ring.
- Biological Activity: Binds sigma receptors in prostate cancer cells (Kd = 5.80 nM for sigma-1) and inhibits tumor growth in xenograft models .
- Implications: The target compound’s quinoline group may offer distinct receptor selectivity, though sigma receptor affinity remains unexplored.
Antiparasitic and Gastrointestinal Agents
Nitazoxanide (NTZ)
- Structural Differences: Contains a nitro-thiazole group instead of quinoline.
- Biological Activity : Broad-spectrum antiparasitic activity via interference with pyruvate:ferredoxin oxidoreductase (PFOR) .
- Implications: The target compound’s quinoline moiety may confer activity against eukaryotic targets (e.g., cancer) rather than parasites.
Metoclopramide
- Structural Differences: Substituted with chloro, amino, and methoxy groups.
- Biological Activity : Used clinically for gastroprokinetic effects and studied for free radical detection via ESR .
- Implications: The target compound’s lack of ionizable groups (e.g., amino) may limit central nervous system penetration.
Rip-B (N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide)
- Structural Differences: Dimethoxy-substituted phenethyl chain instead of quinolin-8-yloxyethyl.
- Synthesis : 80% yield via benzoyl chloride and 3,4-dimethoxyphenethylamine condensation .
- Implications: The quinoline group in the target compound may enhance π-π stacking interactions in receptor binding.
VUF15485 ((R,E)-N-(3-(2-fluorophenyl)-2-methylallyl)-3,4,5-trimethoxy-N-(2-(1-methylpyrrolidin-2-yl)ethyl)benzamide)
- Structural Differences : Incorporates fluorophenyl and pyrrolidinyl groups.
- Implications : The target compound’s simpler structure may improve synthetic accessibility.
Comparative Data Table
Biological Activity
3,4,5-trimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core with three methoxy groups at the 3, 4, and 5 positions of the benzene ring, linked to a quinoline moiety via an ethyl chain. This structural arrangement enhances its pharmacological properties, including solubility and stability in biological systems. The molecular formula is .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Compounds with quinoline structures are known to inhibit various enzymes involved in critical biological pathways. For instance, they can interfere with dihydrofolate reductase (DHFR), a target for cancer therapy.
- Receptor Modulation : The compound may also modulate receptor activity, influencing cellular responses to growth factors or hormones.
Biological Activity Overview
The compound exhibits a range of biological activities that are summarized in the following table:
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of benzamide, including those similar to this compound, showed significant inhibition of cell growth in lymphoma and breast cancer models. The mechanism involved downregulation of DHFR protein levels through metabolite interactions that destabilize critical cellular pathways .
- Antimicrobial Studies : Research has indicated that quinoline derivatives possess antimicrobial properties. In vitro testing against mycobacterial species showed that certain derivatives exhibited higher activity than standard treatments like isoniazid . This suggests potential applications for this compound in treating resistant infections.
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound binds effectively to DHFR, leading to reduced NADP and NADPH levels in cells. This reduction destabilizes DHFR and inhibits cell proliferation .
Q & A
Q. Common Pitfalls :
- Overlapping signals in NMR due to methoxy groups; use DEPT-135 or 2D-COSY for clarity.
- Thermal decomposition during melting point determination; use differential scanning calorimetry (DSC) instead .
Advanced: What experimental strategies are used to investigate the compound’s P-glycoprotein (P-gp) inhibitory activity?
Answer:
In Vitro Assays :
Calcein-AM Assay : Measure intracellular calcein accumulation in P-gp-overexpressing cells (e.g., MDCK-MDR1). IC₅₀ values < 20 µM suggest potent inhibition .
ATPase Activity Assay : Monitor P-gp ATP hydrolysis in membrane vesicles; increased basal ATPase activity indicates direct interaction with the transporter .
Q. Structural Insights :
- The 3,4,5-trimethoxybenzamide scaffold enhances binding to P-gp’s hydrophobic pocket, while the quinoline moiety may interfere with substrate efflux .
Q. Key Interaction Insights :
- The quinoline oxygen forms hydrogen bonds with kinase hinge residues (e.g., Met81 in CDK2) .
- Methoxy groups engage in hydrophobic interactions with conserved leucine/valine residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
